molecular formula C10H11N3O2S B1372822 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine CAS No. 1086385-71-8

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine

Cat. No. B1372822
M. Wt: 237.28 g/mol
InChI Key: WDEDMMNPBVPGJS-UHFFFAOYSA-N
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Description

The compound is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various bond lengths and angles, which can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can include processes like decarboxylation, aldoxime reaction, and dehydration reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. For example, similar compounds have been found to be solid at room temperature .

Scientific Research Applications

  • (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline

    • Application Summary : This compound was synthesized and its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells were evaluated .
    • Methods of Application : The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2 E,6 E)-2,6-bis(3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
    • Results : Both DNA thermal denaturation and DNA viscosity measurements revealed that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase .
  • 1,3,4-Oxadiazole N-Mannich Bases

    • Application Summary : These compounds were synthesized and their antimicrobial and anti-proliferative activities were evaluated .
    • Methods of Application : The reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3 H )-thione 3 with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature yielded the corresponding N-Mannich bases .
    • Results : The piperazinomethyl derivatives displayed broad-spectrum antibacterial activities (the minimal inhibitory concentration (MIC) 0.5–8 μg/mL) and compounds showed potent activity against the tested Gram-positive bacteria. In addition, the anti-proliferative activity of the compounds was evaluated against various cancer cell lines .

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on such compounds could involve further exploration of their potential uses, such as in the development of new pharmaceuticals .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEDMMNPBVPGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NS2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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